molecular formula C15H11F3O2 B6396024 3-(4-Methylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261990-72-0

3-(4-Methylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6396024
CAS No.: 1261990-72-0
M. Wt: 280.24 g/mol
InChI Key: NICJSGKDRKHVRK-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-trifluoromethylbenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of a trifluoromethyl group and a methylphenyl group attached to a benzoic acid core

Properties

IUPAC Name

3-(4-methylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-2-4-10(5-3-9)11-6-12(14(19)20)8-13(7-11)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICJSGKDRKHVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688632
Record name 4'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-72-0
Record name 4'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methylbenzoyl chloride with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: 3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid.

    Reduction: 3-(4-Methylphenyl)-5-trifluoromethylbenzyl alcohol.

    Substitution: 3-(4-Halophenyl)-5-trifluoromethylbenzoic acid.

Scientific Research Applications

3-(4-Methylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)benzoic acid
  • 3-(4-Trifluoromethylphenyl)benzoic acid
  • 3-(4-Methylphenyl)-4-trifluoromethylbenzoic acid

Uniqueness

3-(4-Methylphenyl)-5-trifluoromethylbenzoic acid is unique due to the simultaneous presence of both a methyl group and a trifluoromethyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it a valuable compound for various applications in research and industry.

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